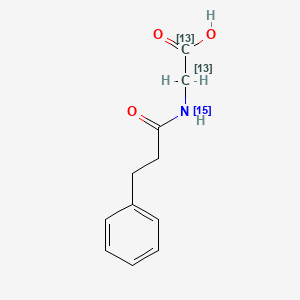

N-(3-Phenylpropionyl)glycine-3C2,15N

Beschreibung

N-(3-Phenylpropionyl)glycine-3C2,15N (CAS: 56613-60-6 unlabeled; molecular formula: C₉¹³C₂H₁₃¹⁵NO₃; molecular weight: 210.2) is a stable isotope-labeled analog of N-(3-Phenylpropionyl)glycine (CAS: 56613-60-6). It is primarily used as an analytical standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies to diagnose metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency . The compound is synthesized with two ¹³C atoms and one ¹⁵N atom, replacing natural carbon and nitrogen isotopes, which enhances detection sensitivity and accuracy in tracer studies .

Key properties:

Eigenschaften

Molekularformel |

C11H13NO3 |

|---|---|

Molekulargewicht |

210.20 g/mol |

IUPAC-Name |

2-(3-phenylpropanoyl(15N)amino)acetic acid |

InChI |

InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)/i8+1,11+1,12+1 |

InChI-Schlüssel |

YEIQSAXUPKPPBN-CIZOTAAMSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)CCC(=O)[15NH][13CH2][13C](=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)CCC(=O)NCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylpropionyl)glycine-3C2,15N typically involves the acylation of glycine with 3-phenylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of N-(3-Phenylpropionyl)glycine-3C2,15N follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Phenylpropionyl)glycine-3C2,15N undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-Phenylpropionyl)glycine-3C2,15N has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

Medicine: Investigated for its potential role in drug development and pharmacokinetics.

Industry: Utilized in the production of labeled compounds for research and development purposes.

Wirkmechanismus

The mechanism of action of N-(3-Phenylpropionyl)glycine-3C2,15N involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic fate and interactions. The compound can be used to study enzyme kinetics, receptor binding, and cellular uptake mechanisms .

Vergleich Mit ähnlichen Verbindungen

Non-Isotope-Labeled Analog: N-(3-Phenylpropionyl)glycine

Molecular Formula: C₁₁H₁₃NO₃; Molecular Weight: 207.2 .

- Structural Similarities : Shares the same phenylpropionyl-glycine backbone.

- Functional Differences: Lacks isotopic labels, making it unsuitable for tracer studies or quantification via MS/NMR . Used diagnostically to detect elevated urinary levels in MCAD deficiency patients, but relies on non-isotopic methods (e.g., immunoassays) .

- Physicochemical Properties: Melting point: 162–164°C (labeled) vs. 118°C (unlabeled) . Solubility: Both are soluble in DMSO and ethanol, but the labeled version may exhibit altered solubility due to isotopic substitution .

Isotope-Labeled Structural Analogs: N-Octanoylglycine-13C2,15N

Molecular Formula: C₈¹³C₂H₁₉¹⁵NO₃; Molecular Weight: ~210 (estimated) .

- Functional Comparison: Targets medium-chain fatty acid metabolism (e.g., octanoyl group) vs. phenylpropionyl metabolism . Both are used in metabolic disorder research but differ in specificity: N-Octanoylglycine-13C2,15N is linked to disorders of β-oxidation for C8 fatty acids, while N-(3-Phenylpropionyl)glycine-3C2,15N is specific to MCAD deficiency .

- Analytical Utility :

Deuterated Analogs: N-(3-Phenylpropionyl)glycine-2,2-d2

Molecular Formula: C₁₁H₁₁D₂NO₃; Molecular Weight: 209.23 .

- Isotopic Differences :

- Applications: Limited to specialized research on hydrogen transfer mechanisms, unlike the broader diagnostic use of ¹³C/¹⁵N-labeled analogs .

Other Acylglycines in Metabolic Research

Examples include hexanoylglycine and suberoylglycine .

- Structural Variance : Differ in acyl chain length and functional groups.

- Diagnostic Relevance: N-(3-Phenylpropionyl)glycine-3C2,15N is specific to phenylpropionate metabolism, while hexanoylglycine (C6) and suberoylglycine (C8) correlate with other β-oxidation defects .

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Isotopic Labels | Key Application |

|---|---|---|---|---|

| N-(3-Phenylpropionyl)glycine-3C2,15N | C₉¹³C₂H₁₃¹⁵NO₃ | 210.2 | ¹³C, ¹⁵N | MCAD deficiency diagnostics |

| N-(3-Phenylpropionyl)glycine | C₁₁H₁₃NO₃ | 207.2 | None | Diagnostic marker |

| N-Octanoylglycine-13C2,15N | C₈¹³C₂H₁₉¹⁵NO₃ | ~210 | ¹³C, ¹⁵N | C8 fatty acid disorders |

| N-(3-Phenylpropionyl)glycine-2,2-d2 | C₁₁H₁₁D₂NO₃ | 209.23 | ²H | Isotope effect studies |

Research Findings and Limitations

- Superior Sensitivity: Isotope-labeled analogs like N-(3-Phenylpropionyl)glycine-3C2,15N reduce background noise in MS, enabling detection at sub-nanomolar concentrations .

- Cost and Accessibility : Labeled compounds are significantly more expensive (e.g., 50 mg of deuterated analog costs ~¥66,000) and require specialized handling .

- Limitations: Non-labeled analogs cannot differentiate endogenous vs. exogenous sources in metabolic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.